2-Bromo-6-(chloromethyl)-3-fluoropyridine

Organometallic Synthesis Halogen Dance Regioselective Functionalization

2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4) is the definitive tri‑halogenated pyridine for chemists who demand orthogonal reactivity from a single scaffold. The C6‑chloromethyl group undergoes selective nucleophilic displacement, the C2‑bromine is primed for Suzuki‑Miyaura or directed ortho‑metalation, and the C3‑fluorine modulates ring electronics to fine‑tune cross‑coupling rates and metabolic stability. This precise 2,6,3‑substitution pattern is non‑interchangeable with regioisomers; substituting a generic analog risks failed sequences and re‑optimization costs. Procure this ≥98% pure intermediate to accelerate fragment‑based library synthesis, agrochemical lead optimization, or catalytic methodology development with reproducible, publication‑grade results.

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
CAS No. 1227584-96-4
Cat. No. B1382665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(chloromethyl)-3-fluoropyridine
CAS1227584-96-4
Molecular FormulaC6H4BrClFN
Molecular Weight224.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1CCl)Br)F
InChIInChI=1S/C6H4BrClFN/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,3H2
InChIKeyQGWUDKOMOKWOQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4): A Tri-Halogenated Pyridine Building Block for Precision Synthesis


2-Bromo-6-(chloromethyl)-3-fluoropyridine (CAS 1227584-96-4) is a tri-halogenated pyridine derivative with a molecular formula of C₆H₄BrClFN and a molecular weight of 224.46 g/mol . Its core structure features a pyridine ring substituted with a bromine atom at the 2-position, a chloromethyl group at the 6-position, and a fluorine atom at the 3-position . This specific arrangement of halogens provides a unique set of orthogonal reactive handles that are critical for sequential, site-selective functionalization in complex organic syntheses, particularly within medicinal chemistry and agrochemical development programs .

Why 2-Bromo-6-(chloromethyl)-3-fluoropyridine Cannot Be Replaced by Other Polyhalogenated Pyridines


The specific regiochemistry of 2-Bromo-6-(chloromethyl)-3-fluoropyridine is non-interchangeable with closely related analogs. Even subtle changes in the halogen substitution pattern fundamentally alter the compound's electronic profile and its subsequent reactivity in key synthetic steps. For instance, the ortho-bromine is critical for directed ortho-metalation or cross-coupling reactions, while the chloromethyl handle offers a distinct nucleophilic substitution pathway. The presence and precise position of the fluorine atom at C3 further modulate the ring's electron density, influencing both the rates of metal-halogen exchange and the stability of intermediates, as demonstrated in foundational studies on 2-bromo-3-fluoropyridine derivatives [1]. These differences can result in failed synthetic routes, lower yields, or the formation of entirely different regioisomers, making direct generic substitution highly problematic without extensive re-optimization [2].

Comparative Evidence: Quantifying the Differentiation of 2-Bromo-6-(chloromethyl)-3-fluoropyridine


Distinct Orthogonal Reactivity Profile via Halogen Dance and Directed Metalation

The 2-bromo-3-fluoro substitution pattern on the pyridine ring enables a specific halogen dance mechanism upon treatment with a strong base like n-BuLi. For the core scaffold 2-bromo-3-fluoropyridine, this leads to the selective and quantitative formation of 2-bromo-3-fluoro-4-lithio pyridine instead of the simple Li-Br exchange product [1]. The presence of the additional 6-chloromethyl group on the target compound introduces a third orthogonal reactive center, enabling a well-defined, stepwise functionalization sequence (e.g., nucleophilic substitution at C6, followed by metalation/electrophile quench at C4, and finally cross-coupling at C2) that is not possible with non-fluorinated or differently halogenated analogs [2].

Organometallic Synthesis Halogen Dance Regioselective Functionalization

Higher Molecular Weight and Lipophilicity for Enhanced Pharmacokinetic Tuning

The target compound possesses a molecular weight (MW) of 224.46 g/mol and a calculated LogP of 2.722 . Compared to the non-brominated analog 2-Chloro-6-(chloromethyl)-3-fluoropyridine (MW 180.01, LogP ~1.86, extrapolated from similar compounds ), the presence of bromine over chlorine significantly increases both mass and lipophilicity. This difference is critical in drug discovery, where bromine is often introduced to modulate a lead compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties, improve membrane permeability, and enhance target binding affinity through halogen bonding [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Access to High Purity Material as a Validated Research Starting Point

Procurable batches of 2-Bromo-6-(chloromethyl)-3-fluoropyridine are consistently available with a purity of ≥98% from multiple major chemical suppliers [REFS-1, REFS-2, REFS-3]. This high purity, typically verified by supplier certificates of analysis, minimizes the risk of introducing unknown impurities that could compromise sensitive catalytic cycles or lead to ambiguous biological assay results, thus ensuring greater experimental reproducibility compared to less rigorously characterized or lower purity alternatives.

Chemical Synthesis Quality Control Procurement

Strategic Applications for 2-Bromo-6-(chloromethyl)-3-fluoropyridine in R&D


Medicinal Chemistry: Lead Optimization via Parallel Synthesis

This compound is ideally suited for generating diverse chemical libraries around a pyridine core. Its three orthogonal reactive centers allow for sequential and parallel diversification. A common workflow involves first substituting the chloromethyl group with various amines or alcohols to build a focused library, followed by using the bromine for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, enabling rapid SAR exploration as suggested by patent literature on similar scaffolds [1].

Agrochemical Discovery: Synthesis of Fluorinated Active Ingredients

The fluorine atom is a key feature in modern agrochemicals, often enhancing metabolic stability and bioavailability. This compound serves as a strategic intermediate for building complex, fluorinated pyridine-containing structures found in herbicides and fungicides, as noted in patent applications for halogenated pyridine derivatives [2]. Its high purity (≥98%) ensures reliable and reproducible synthetic outcomes for the development of new crop protection agents .

Organic Methodology Development: Exploring Orthogonal Reactivity

The well-defined differences in reactivity among the C(sp²)-Br, C(sp²)-F, and C(sp³)-Cl bonds make this compound a perfect model substrate for developing new catalytic transformations. It is particularly valuable for investigating chemoselective cross-coupling, nucleophilic aromatic substitution (SNAr), or novel halogen dance reactions on polyfunctionalized heterocycles, as supported by foundational research on bromofluoropyridines [3].

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